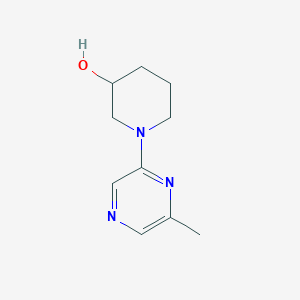

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

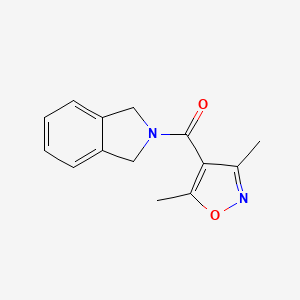

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development. This compound is a derivative of L-lysine, which is an essential amino acid required for the synthesis of proteins in the human body. Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis of Protected l-Dap Methyl Esters

A study developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), which are crucial intermediates in peptide synthesis. These derivatives utilize the Fmoc protecting group along with other protecting groups like Boc, facilitating selective deprotection steps in peptide synthesis (Temperini et al., 2020).

Self-Assembled Structures from Modified Amino Acids

Research into the self-assembled structures formed by modified amino acids, including Fmoc protected amino acids, reveals potential for designing novel nanoarchitectures. These structures' formation conditions, such as concentration and temperature, significantly influence their morphology and could lead to applications in material chemistry and biomedicine (Gour et al., 2021).

Enhanced Antibacterial Composite Materials

A study showcased the intrinsic antibacterial capabilities of Fmoc-decorated self-assembling building blocks. These nanoassemblies, when integrated within resin-based composites, exhibit significant antibacterial activity without compromising the composite materials' mechanical and optical properties, highlighting their potential for biomedical applications (Schnaider et al., 2019).

Synthesis of Fmoc/Boc-protected PNA Monomers

The development of a Boc-protecting group strategy for Fmoc-based peptide nucleic acid (PNA) oligomerization expands the toolbox for creating PNAs with high specificity and binding affinity. This strategy enables the incorporation of monomers like thymine and diaminopurine into PNA sequences, enhancing their binding characteristics and enabling their use as fluorescent probes (St Amant & Hudson, 2012).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O8/c1-29(2,3)40-26(36)31-15-16-33(28(38)41-30(4,5)6)17-24(25(34)35)32-27(37)39-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,15-18H2,1-6H3,(H,31,36)(H,32,37)(H,34,35)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFYKLFJOYHCMQ-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2859323.png)

![1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859327.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2859328.png)

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)

![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)

![Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)

![5-Oxaspiro[3.5]nonan-9-amine;hydrochloride](/img/structure/B2859341.png)